Cholinesterase Reactivation Target Bias: Hydroxyiminoacetamide vs. Imidazole Aldoxime Scaffolds
In a systematic screen of 134 oxime reactivators, the top 10 compounds segregated by target: hydroxyiminoacetamide derivatives dominated reactivation of human acetylcholinesterase (hAChE), while imidazole-containing aldoximes were superior for human butyrylcholinesterase (hBChE) [1]. This class-level differentiation establishes N-(2-(1H-Imidazol-4-yl)ethyl)-2-(hydroxyimino)acetamide—which contains both a hydroxyiminoacetamide and an imidazole group—as a unique dual-target scaffold that cannot be substituted by either pure hydroxyiminoacetamides (e.g., RS194B, RS41A) or pure imidazole aldoximes (e.g., RS113B) without loss of one target preference.
| Evidence Dimension | Cholinesterase target bias (hAChE vs. hBChE) of top reactivators |
|---|---|
| Target Compound Data | Dual pharmacophore (imidazole + hydroxyiminoacetamide) scaffold |
| Comparator Or Baseline | Hydroxyiminoacetamides (RS194B, RS41A): hAChE-favoring; Imidazole aldoximes (RS113B): hBChE-favoring |
| Quantified Difference | Qualitative shift in target preference based on oxime type |
| Conditions | hAChE and hBChE inhibited by sarin, cyclosarin, VX, paraoxon; reactivation at 0.67 mM oxime |
Why This Matters
For research programs requiring simultaneous dual-target reactivation or exploring the pharmacological implications of a dual pharmacophore structure, this compound may offer a distinct advantage over analogs lacking one of the two structural motifs.
- [1] Sit RK, Radic Z, Gerardi V, Zhang L, Garcia E, Katalinić M, et al. New structural scaffolds for centrally acting oxime reactivators of phosphylated cholinesterases. J Biol Chem. 2011;286(22):19422-30. doi: 10.1074/jbc.M111.230656. View Source
